

Comparative Guide to Reference Standards for CAS 477698-15-0[1]

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Compound of Interest

Compound Name: *1-methyl-3-phenoxy-1H-pyrazol-4-amine*

Cat. No.: B10903526

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Executive Summary & Molecule Profile

CAS 477698-15-0 corresponds to **1-Methyl-3-phenoxy-1H-pyrazol-4-amine**.^[1] This compound is a critical Key Starting Material (KSM) and structural intermediate used in the synthesis of pyrazole-based kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and other pathways involving the phenoxy-pyrazole motif.^[1]

For drug development professionals, the integrity of this material is paramount.^[1] Impurities introduced at this stage (e.g., regioisomers like 1-methyl-5-phenoxy...^[1]) can propagate through the synthesis, resulting in difficult-to-purge "related substances" in the final API.^[1]

Chemical Profile

Property	Specification
Chemical Name	1-Methyl-3-phenoxy-1H-pyrazol-4-amine
Molecular Formula	C ₁₀ H ₁₁ N ₃ O
Molecular Weight	189.21 g/mol
Key Risk Factor	Regioisomerism (N1-methyl vs. N2-methyl) during synthesis.[1]

Supplier Landscape Analysis

The market for CAS 477698-15-0 is split between Certified Reference Material (CRM) providers and Research Chemical suppliers.[1] For GMP-regulated environments (ICH Q7), "Research Grade" materials must be upgraded via rigorous in-house qualification.[1]

Tier 1: Primary Reference Standard Suppliers (High Compliance)

Best for: GMP release testing, method validation, and impurity quantification.[1]

Supplier	Product Class	Compliance Level	Data Package	Recommendation
Toronto Research Chemicals (TRC) / LGC Standards	Analytical Standard	ISO 9001 / ISO 17034 (Select lots)	CoA, ¹ H-NMR, MS, HPLC Purity, Water (KF), Residual Solvents.[1]	Primary Choice. TRC is the de facto source for difficult-to-find impurities and intermediates with traceable data.[1]
Clearsynth	Reference Standard	ISO 9001 / ISO 17025	CoA with Potency assignment (Mass Balance), IR, NMR, HPLC.[1]	Strong Alternative. Excellent for custom synthesis of stable isotope labeled analogs (e.g., Deuterated) if needed for LC-MS.[1]

Tier 2: Specialist Building Block Suppliers (Research Grade)

Best for: Early-stage discovery, synthetic optimization, or as a raw material for in-house standard generation.[1]

Supplier	Product Class	Compliance Level	Data Package	Recommendation
MedChemExpress (MCE)	Research Chemical	Research Use Only (RUO)	HPLC Purity (>98%), ¹ H-NMR.[1]	Cost-Effective. Reliable for non-GLP work.[1] Requires in-house qNMR for potency assignment.[1]
Enamine / BOC Sciences	Building Block	Variable	Basic CoA (Structure + Purity).	Synthesis Source. Good for bulk procurement but requires full characterization before use as a reference.

Technical Integrity: The "Self-Validating" Qualification Protocol

If a pharmacopeial (USP/EP) standard is unavailable—which is the case for CAS 477698-15-0—you must establish a Primary Reference Standard in-house.[1] Do not rely solely on the supplier's Certificate of Analysis (CoA) for critical assays.

A. The "Gold Standard" Potency Assay: qNMR

Why: Chromatographic purity (Area %)

Absolute Content (w/w). Salts, water, and inorganic residues are invisible to UV detection.[1]
Protocol:

- Internal Standard (IS): Use trace-certified Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).[1]
- Solvent: DMSO-d₆ (ensures solubility of both pyrazole and IS).

- Relaxation Delay (D1): Set to

(typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.

- Calculation:

[1]

B. Regioisomer Detection (Critical Quality Attribute)

The methylation of 3-phenoxy-1H-pyrazol-4-amine can yield two isomers.

- Target: 1-Methyl-3-phenoxy...[1] (CAS 477698-15-0)[1]
- Impurity: 1-Methyl-5-phenoxy...[1] (Regioisomer)[1]

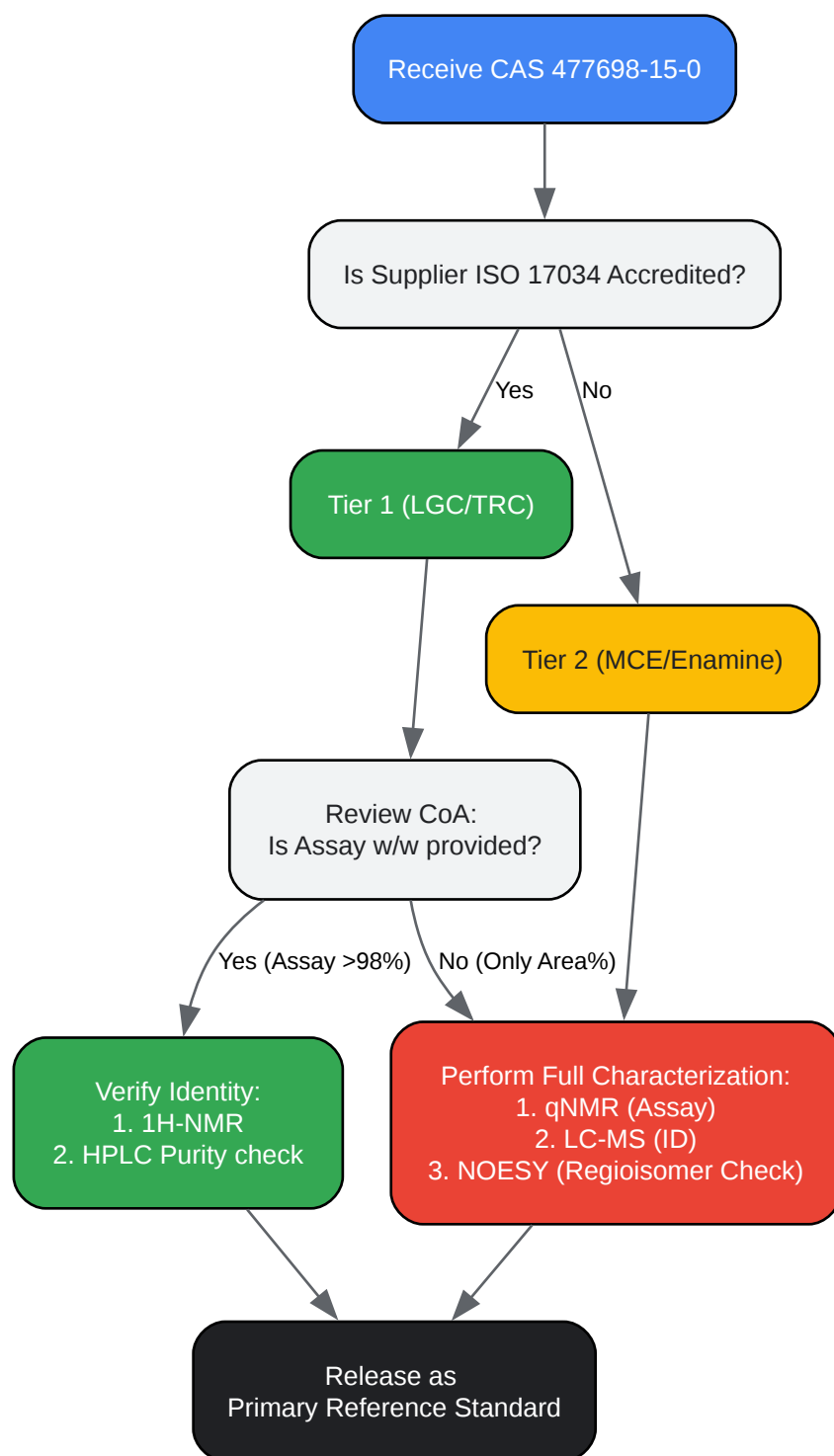
Differentiation Method: NOESY (Nuclear Overhauser Effect Spectroscopy).

- Target: Strong NOE correlation between the N-Methyl protons and the Pyrazole-H5 proton.
- Impurity: The N-Methyl group is distant from the Pyrazole-H3 proton (blocked by the phenoxy group), resulting in a weak or absent NOE signal.[1]

Visualizations & Workflows

Figure 1: Reference Standard Qualification Workflow

This diagram outlines the decision logic for accepting a supplier's material or upgrading it to a Primary Standard.

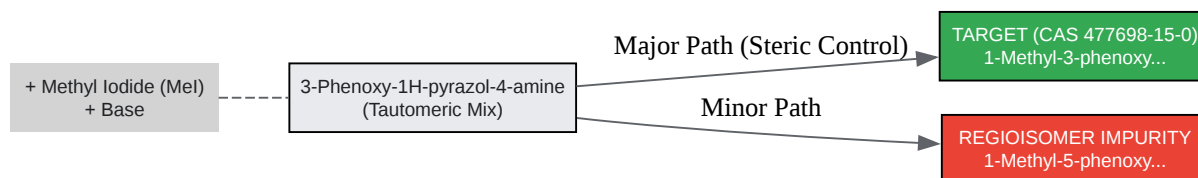


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Caption: Decision matrix for qualifying CAS 477698-15-0. Note that Research Grade materials require qNMR to establish absolute potency.

Figure 2: Impurity Pathway (Regioisomerism)

Understanding the synthetic origin of impurities is crucial for method development.



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Caption: Methylation of the pyrazole precursor yields the target (CAS 477698-15-0) and a potential regioisomer impurity that must be resolved by HPLC.

Experimental Protocol: HPLC Method for Purity

To validate the standard, use this generic starting method optimized for polar aromatic amines.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.[1]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine absorption).
- Acceptance Criteria:
 - Main peak retention time stability: RSD < 2.0%.
 - Resolution () between Target and Regioisomer: > 1.5.

References

- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR protocol).

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Sources

- 1. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]
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